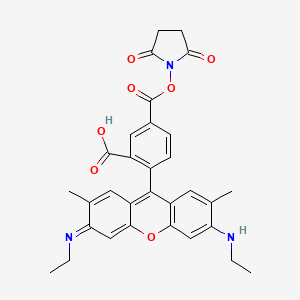
R6G NHS ester, 5-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R6G NHS ester, 5-isomer, also known as Rhodamine 6G N-hydroxysuccinimide ester, is a xanthene dye belonging to the rhodamine series. This compound is known for its high fluorescence quantum yield of 0.95, making it an excellent choice for various labeling applications. The NHS ester group in the compound allows it to react specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, forming a covalent bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R6G NHS ester, 5-isomer, involves the reaction of Rhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure 5-isomer .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
R6G NHS ester, 5-isomer, primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues or aminosilane-coated surfaces.
Conditions: Neutral or slightly basic pH, typically around 7.5-8.5.
Solvents: Organic solvents like DMF or DMSO can be used as co-solvents for the labeling reactions
Major Products
The major product formed from the reaction of this compound, with primary amines is a covalent amide bond, resulting in a labeled molecule that retains the fluorescent properties of the rhodamine dye .
Scientific Research Applications
R6G NHS ester, 5-isomer, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of R6G NHS ester, 5-isomer, involves the formation of a covalent bond between the NHS ester group and primary amines. This reaction occurs under neutral or slightly basic conditions, resulting in the formation of a stable amide bond. The fluorescent properties of the rhodamine dye are retained, allowing for the visualization and quantification of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B NHS ester: Another rhodamine dye with similar fluorescent properties but different spectral characteristics.
TAMRA NHS ester, 5-isomer: A tetramethylrhodamine dye used for similar labeling applications but with different excitation and emission spectra
Uniqueness
R6G NHS ester, 5-isomer, is unique due to its high fluorescence quantum yield and specific reactivity with primary amines. Its spectral properties make it an excellent choice for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C31H29N3O7 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C31H29N3O7/c1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)19-8-7-18(13-20(19)30(37)38)31(39)41-34-27(35)9-10-28(34)36/h7-8,11-15,32H,5-6,9-10H2,1-4H3,(H,37,38) |
InChI Key |
NVDJORHKBRFQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















